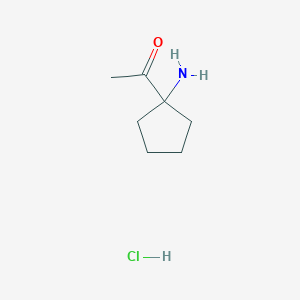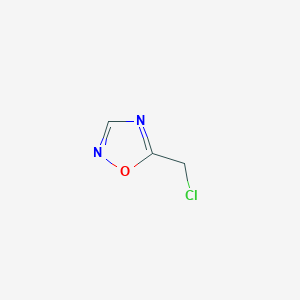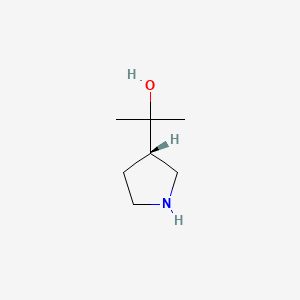![molecular formula C13H21Cl2N3 B2962383 N-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methanamine CAS No. 1322604-35-2](/img/structure/B2962383.png)
N-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methanamine, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
N-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methanamine exerts its effects through activation of adenosine A3 receptors. Adenosine A3 receptors are G protein-coupled receptors that are expressed in various tissues, including the brain, heart, and immune system. Activation of adenosine A3 receptors has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In addition, it has been shown to have neuroprotective effects, including reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methanamine in lab experiments is its specificity for adenosine A3 receptors, which allows for more targeted effects. However, one limitation is that it can be difficult to obtain pure this compound due to its low solubility in water.
Orientations Futures
There are several future directions for research on N-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methanamine. One area of interest is its potential use in combination with other chemotherapeutic agents for cancer treatment. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to better understand the mechanisms underlying its anti-inflammatory and neuroprotective effects.
Méthodes De Synthèse
N-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methanamine can be synthesized by the reaction of 2-methylpropylamine with 2-nitrobenzimidazole, followed by reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then methylated using methyl iodide and potassium carbonate to obtain this compound.
Applications De Recherche Scientifique
N-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methanamine has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has been studied for its potential use in the treatment of rheumatoid arthritis, asthma, and multiple sclerosis. It has also been shown to have potential as a chemotherapeutic agent for various types of cancer, including breast cancer, lung cancer, and leukemia.
Propriétés
IUPAC Name |
N-methyl-1-[1-(2-methylpropyl)benzimidazol-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-10(2)9-16-12-7-5-4-6-11(12)15-13(16)8-14-3/h4-7,10,14H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVPLTRXKWKXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-(3-(ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2962305.png)
![N'-(3,5-dimethoxyphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide hydro iodide](/img/structure/B2962306.png)

![1-[(1-Phenylmethoxycarbonylazetidin-3-yl)methyl]triazole-4-carboxylic acid](/img/structure/B2962309.png)

![2-Cyclohexen-1-one, 3-[(2-bromophenyl)amino]-](/img/structure/B2962312.png)


![[2-(Hydroxymethyl)cyclopentyl]methanol](/img/structure/B2962318.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2962319.png)
![2-Methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2962320.png)
![5-(2-chlorophenyl)-2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2962323.png)